molecular formula C9H5BrO B14151371 2-Propyn-1-one, 3-bromo-1-phenyl- CAS No. 3876-61-7

2-Propyn-1-one, 3-bromo-1-phenyl-

Katalognummer: B14151371
CAS-Nummer: 3876-61-7
Molekulargewicht: 209.04 g/mol
InChI-Schlüssel: YUEQUSHHDZRNGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propyn-1-one, 3-bromo-1-phenyl- is an organic compound with the molecular formula C9H5BrO. It is a brominated derivative of phenylpropynone and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a bromine atom attached to the propyne moiety and a phenyl group attached to the carbonyl carbon.

Vorbereitungsmethoden

The synthesis of 2-Propyn-1-one, 3-bromo-1-phenyl- can be achieved through several methods. One common approach involves the bromination of 1-phenyl-2-propyn-1-one using bromine or other brominating agents under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

2-Propyn-1-one, 3-bromo-1-phenyl- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Propyn-1-one, 3-bromo-1-phenyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Propyn-1-one, 3-bromo-1-phenyl- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites that participate in various chemical transformations. The compound can form intermediates such as enolates or carbocations, which then undergo further reactions to yield the final products .

Vergleich Mit ähnlichen Verbindungen

2-Propyn-1-one, 3-bromo-1-phenyl- can be compared with other similar compounds such as:

Eigenschaften

CAS-Nummer

3876-61-7

Molekularformel

C9H5BrO

Molekulargewicht

209.04 g/mol

IUPAC-Name

3-bromo-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C9H5BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H

InChI-Schlüssel

YUEQUSHHDZRNGQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C#CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.